molecular formula C15H16FN3O3 B2678236 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone CAS No. 2034362-24-6

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone

Cat. No. B2678236
CAS RN: 2034362-24-6
M. Wt: 305.309
InChI Key: HNUABJAMBYHING-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound falls under the class of pyrrolidines and has been synthesized by researchers as a potential drug candidate due to its unique molecular structure and potential therapeutic effects.


Molecular Structure Analysis

The molecular formula of the compound is C15H16FN3O3. The molecular weight is 305.309.


Chemical Reactions Analysis

The compound is a pyrimidine derivative used as a building block in the preparation of bio-active compounds . Its unique structure enables diverse applications, ranging from drug discovery to nanotechnology advancements.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone are boric acid ester intermediates that undergo a three-step substitution reaction. Their structures were confirmed by various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) was used to further calculate the molecular structures, revealing physicochemical properties through molecular electrostatic potential and frontier molecular orbitals analysis (Huang et al., 2021).

Biological Evaluation and Potential Applications

  • Antiviral and Anticancer Activity: Novel benzofuran-transition metal complexes have been synthesized and evaluated for their HIV inhibitory activity. Compounds demonstrated potency greater than the standard Atevirdine, with one derivative showing a higher therapeutic index. Furthermore, the HIV-1 RT inhibitory activity and HCV NS3-4A protease inhibitor activity of these compounds indicated that complex formation had a significant positive effect on bioactivity, suggesting potential as molecular templates for antiinflammatory activity (Galal et al., 2010).

Chemical Reactions and Mechanisms

  • Catalytic Hydrogenation: Furan-2-carboxylic acid derivatives, modified with chiral auxiliaries, have been heterogeneously catalyzed for diastereoselective hydrogenation, resulting in high diastereoselectivity. This process highlights the potential for synthesizing chiral molecules with high enantiomeric excess, applicable in the development of pharmaceuticals and fine chemicals (Sebek et al., 2009).

Novel Synthesis Approaches

  • Oxidative Annulation: A photoinduced direct oxidative annulation method was developed for synthesizing highly functionalized polyheterocyclic ethanones without the need for transition metals and oxidants. This showcases an innovative approach to creating complex molecular architectures through environmentally friendly processes (Zhang et al., 2017).

properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-2-12-13(16)14(18-9-17-12)22-11-3-5-19(7-11)15(20)10-4-6-21-8-10/h4,6,8-9,11H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUABJAMBYHING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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